An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
Abstract
This technical guide provides a comprehensive overview of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide, a key chemical intermediate in synthetic and medicinal chemistry. Also known as 4-(2,4-dimethoxyphenyl)semicarbazide, this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and derivatives with significant biological potential. This document details its fundamental physicochemical properties, outlines robust synthesis and purification protocols, discusses its spectroscopic signature, and explores its applications in drug discovery and development. The methodologies are presented with a focus on reproducibility and causal reasoning, ensuring that researchers can confidently utilize this information in their work.
Introduction and Core Properties
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the class of 4-aryl semicarbazides. The semicarbazide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its capacity for forming multiple hydrogen bonds, a critical interaction for ligand-receptor binding.[1] The presence of the 2,4-dimethoxyphenyl group imparts specific lipophilic and electronic characteristics that can be exploited to modulate the pharmacological profile of its derivatives. This compound is primarily used as a nucleophilic reagent, where the terminal hydrazine nitrogen (-NH2) reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form semicarbazones. These resulting semicarbazones are a class of compounds extensively studied for a broad spectrum of biological activities.[2][3]
Physicochemical and Structural Data
The fundamental properties of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | N-(2,4-dimethoxyphenyl)hydrazine-1-carboxamide | - |
| Synonym | 4-(2,4-dimethoxyphenyl)semicarbazide | - |
| CAS Number | 108169-77-5 | [4] |
| Molecular Formula | C₉H₁₃N₃O₃ | - |
| Molecular Weight | 211.22 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
Synthesis and Mechanism
The synthesis of 4-aryl semicarbazides can be achieved through several routes, including the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates.[5] The most direct and common laboratory-scale synthesis for N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves the nucleophilic addition of hydrazine to 2,4-dimethoxyphenyl isocyanate.
Causality of the Synthesis: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom. Hydrazine (H₂N-NH₂), a potent nucleophile, readily attacks this carbon. The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent side reactions with the solvent. The initial addition of one of the hydrazine nitrogens to the isocyanate carbon is followed by a proton transfer to yield the stable semicarbazide product. Using an excess of hydrazine can be problematic as it may lead to the formation of carbohydrazide by-products. Therefore, controlled addition of the isocyanate to hydrazine hydrate is often preferred.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.
Spectroscopic and Analytical Characterization
Validation of the successful synthesis and purity of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is achieved through standard spectroscopic techniques. The expected data provides a reference for researchers to confirm the identity of their synthesized material.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (3H), two distinct methoxy group singlets (6H total), and three exchangeable N-H protons (1H, 1H, 2H). |
| ¹³C NMR | Resonances for aromatic carbons (including two C-O), two methoxy carbons, and the carbonyl carbon (C=O) typically above 155 ppm. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and a strong C=O (amide) stretch (approx. 1640-1680 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 212.09). |
| HPLC | A single major peak under appropriate chromatographic conditions, indicating high purity. |
Rationale for Characterization:
-
¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the dimethoxyphenyl ring and the hydrazinecarboxamide moiety.
-
IR Spectroscopy is crucial for identifying the key functional groups, particularly the carbonyl (C=O) and amine (N-H) groups, which are definitional to the semicarbazide structure.
-
Mass Spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.
-
HPLC is the gold standard for assessing the purity of the final compound, which is critical for its use in subsequent reactions or biological assays.
Applications in Medicinal Chemistry and Drug Development
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is not typically an end-product drug but rather a strategic intermediate. Its primary value lies in its terminal hydrazine group, which serves as a reactive handle for creating libraries of semicarbazone derivatives.
The general reaction involves the condensation of the hydrazinecarboxamide with various aldehydes and ketones to form the corresponding N-(2,4-dimethoxyphenyl)semicarbazones. This modular approach allows for the systematic exploration of chemical space to identify compounds with optimized biological activity.
Biological Significance of Semicarbazones: The semicarbazone scaffold is associated with a remarkable diversity of pharmacological activities, including:
-
Anticonvulsant: Aryl semicarbazones are well-documented as potent anticonvulsant agents.[2][6] The pharmacophore often consists of a lipophilic aryl group and a hydrogen-bonding semicarbazone moiety.[6]
-
Anticancer: Numerous studies have demonstrated the antiproliferative activity of semicarbazide and thiosemicarbazide derivatives against various cancer cell lines.[1][7]
-
Antimicrobial and Antiviral: The ability of semicarbazones to chelate metal ions is thought to contribute to their antimicrobial and antiviral properties.[8]
-
Anti-inflammatory and Analgesic: Certain substituted semicarbazides have shown promising anti-inflammatory and pain-relieving effects.[3]
Drug Discovery Workflow
The use of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide as a building block in a typical drug discovery campaign is illustrated below.
Caption: Role of the title compound as a scaffold in a drug discovery workflow.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and justifications for the synthesis and analysis of the title compound.
Protocol: Synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
Objective: To synthesize the title compound from 2,4-dimethoxyphenyl isocyanate and hydrazine hydrate.
Materials:
-
2,4-Dimethoxyphenyl isocyanate
-
Hydrazine hydrate (~64% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (for recrystallization)
-
Diethyl ether (for washing)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (e.g., 5.0 g, ~0.1 mol) in 50 mL of anhydrous THF. Cool the flask in an ice bath to 0°C.
-
Rationale: Starting at a low temperature helps to control the initial exothermic reaction upon addition of the isocyanate. THF is used as an inert solvent.
-
-
Isocyanate Addition: Dissolve 2,4-dimethoxyphenyl isocyanate (e.g., 8.9 g, 0.05 mol) in 50 mL of anhydrous THF in a dropping funnel. Add the isocyanate solution dropwise to the stirred hydrazine solution over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Rationale: A slow, dropwise addition prevents localized overheating and minimizes the formation of side products. A molar excess of hydrazine ensures the complete consumption of the isocyanate.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Product Isolation: A white precipitate typically forms during the reaction. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Rationale: Removal of the solvent facilitates the precipitation of the product.
-
-
Purification: To the resulting slurry or solid, add ~50 mL of diethyl ether and stir vigorously for 15 minutes (trituration). Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Rationale: Trituration with a non-polar solvent like ether helps to wash away unreacted starting materials and soluble impurities.
-
-
Recrystallization (Optional): For higher purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in acetonitrile.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient method and record the chromatogram.
-
Analyze the resulting data. Purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks detected. A purity of >95% is generally considered acceptable for use as a synthetic intermediate.
-
Rationale: This self-validating step provides quantitative proof of the compound's purity, which is essential for ensuring the integrity of subsequent experiments and biological testing.
-
Conclusion
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a fundamentally important molecular scaffold. Its straightforward synthesis and the reactive nature of its terminal hydrazine group make it an invaluable tool for medicinal chemists. By leveraging this building block, researchers can efficiently generate large libraries of semicarbazone derivatives for screening against a multitude of biological targets. The detailed protocols and characterization data provided herein offer a reliable foundation for the synthesis, purification, and validation of this compound, thereby facilitating its application in the ongoing quest for novel therapeutic agents.
References
-
Makarov, M. V., et al. (2015). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 5(2), 1238-1243. Available at: [Link]
-
International Journal of Novel Research and Development (2024). Synthesis, Mechanism of Action And Characterization of Semicarbazide. IJNRD, 9(1). Available at: [Link]
-
Bielenica, A., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Pharmaceuticals, 15(7), 878. Available at: [Link]
-
Wikipedia contributors. (2023). Semicarbazide. Wikipedia, The Free Encyclopedia. Available at: [Link]
- Taniyama, H., et al. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. Google Patents, EP0462456B1.
-
Gomtsyan, A., et al. (2012). Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. Scientia Pharmaceutica, 80(1), 103-121. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-phenylsemicarbazide. Organic Syntheses Procedure. Available at: [Link]
-
Pandeya, S. N., et al. (2012). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 273-277. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1). CAS, a division of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Sönmez, F., et al. (2022). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry, Section B, 4(3), 221-241. Available at: [Link]
-
Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
Sources
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Semicarbazide - Wikipedia [en.wikipedia.org]
